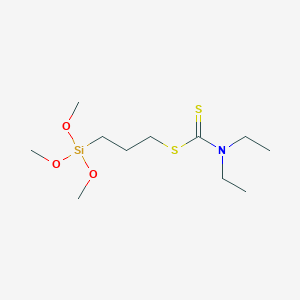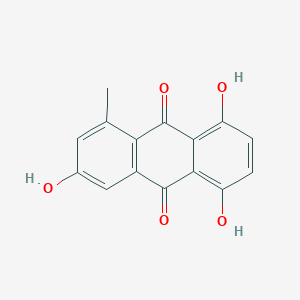
3-Amino-4-hydroxyfluoranthene-8,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-hydroxyfluoranthene-8,9-dione is a chemical compound known for its unique structure and properties It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-hydroxyfluoranthene-8,9-dione typically involves multi-step organic reactions. One common method includes the nitration of fluoranthene followed by reduction to introduce the amino group. The hydroxyl group can be introduced through hydroxylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography. The choice of industrial methods depends on factors like cost, efficiency, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-hydroxyfluoranthene-8,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the specific reaction and desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
3-Amino-4-hydroxyfluoranthene-8,9-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives have been studied for their biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-hydroxyfluoranthene-8,9-dione involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-hydroxyfluoranthene: Lacks the dione functional group, leading to different chemical properties and reactivity.
4-Hydroxyfluoranthene-8,9-dione:
3-Amino-9,10-dihydroxyfluoranthene: Contains additional hydroxyl groups, which can influence its solubility and reactivity.
Uniqueness
3-Amino-4-hydroxyfluoranthene-8,9-dione is unique due to the presence of both amino and hydroxyl groups, along with the dione structure. This combination of functional groups provides a versatile platform for chemical modifications and enhances its potential for various applications in scientific research and industry.
Properties
CAS No. |
192704-01-1 |
|---|---|
Molecular Formula |
C16H9NO3 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
4-amino-9-hydroxyfluoranthene-3,8-dione |
InChI |
InChI=1S/C16H9NO3/c17-11-3-1-7-9-5-13(19)14(20)6-10(9)8-2-4-12(18)16(11)15(7)8/h1-6,20H,17H2 |
InChI Key |
KPNLCSFVHYIXQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=O)C=CC3=C4C=C(C(=O)C=C4C1=C32)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[(3-Hydroxypropyl)amino]-4-nitrophenol](/img/structure/B12557267.png)
![Pyrido[2,1-a]isoindole-2-carboxylic acid, 6-cyano-, methyl ester](/img/structure/B12557270.png)
![lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane](/img/structure/B12557271.png)
![5-Chloro-2-[hydroxy(4-methoxyphenyl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B12557276.png)

